molecular formula C5H7N3 B1316505 5-Methylpyrimidin-2-amine CAS No. 50840-23-8

5-Methylpyrimidin-2-amine

Cat. No.: B1316505
CAS No.: 50840-23-8
M. Wt: 109.13 g/mol
InChI Key: MHZNCOBCMWBPPM-UHFFFAOYSA-N
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Description

5-Methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZNCOBCMWBPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514677
Record name 5-Methylpyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50840-23-8
Record name 5-Methylpyrimidin-2-amine
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Record name 5-methylpyrimidin-2-amine
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The Significance of the Pyrimidine Scaffold in Drug Discovery and Medicinal Chemistry

The pyrimidine (B1678525) ring system is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. nih.gov This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine found in RNA and DNA. researchgate.netgsconlinepress.com This inherent biological role allows pyrimidine derivatives to readily interact with various enzymes and cellular biocomponents. nih.gov

The versatility of the pyrimidine scaffold has made it a "privileged" structure in drug discovery, with chemists exploring its potential for a wide range of therapeutic applications. nih.govmdpi.com The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Consequently, pyrimidine derivatives have been successfully developed into drugs with a broad spectrum of activities. nih.govresearchgate.net The number and diversity of FDA-approved drugs incorporating this scaffold continue to grow, demonstrating its enduring importance. nih.gov

The therapeutic potential of pyrimidine-based compounds is remarkably diverse, as highlighted by extensive research.

Reported Biological Activity Description Sources
Anticancer Pyrimidine antimetabolites, such as 5-fluorouracil (B62378), interfere with nucleic acid synthesis in cancer cells. Newer derivatives target specific kinases like EGFR. nih.govgsconlinepress.commdpi.comnih.gov
Antiviral The structural similarity to nucleobases makes pyrimidines effective scaffolds for antiviral agents, including those targeting HIV. nih.govgsconlinepress.comorientjchem.org
Antibacterial & Antifungal Derivatives have been developed to combat drug-resistant bacterial and fungal infections by targeting essential microbial pathways. nih.govgsconlinepress.comorientjchem.orgnih.gov
Anti-inflammatory Pyrimidine analogs have been synthesized and shown to inhibit key inflammatory pathway components like p38α MAP kinase. nih.govgsconlinepress.commdpi.com
Antihypertensive Certain pyrimidine derivatives have been developed as agents to treat high blood pressure. nih.govmdpi.com
Central Nervous System (CNS) The scaffold is used in developing agents for neurological disorders, including anticonvulsants and antidepressants. nih.govresearchgate.net

The Role of Methylated Pyrimidine Amines in Bioactive Molecules

The specific substitutions on the pyrimidine (B1678525) core are crucial in defining a molecule's biological activity. The presence of methyl (–CH₃) and amine (–NH₂) groups, as seen in 5-Methylpyrimidin-2-amine, significantly influences the compound's chemical properties and its interaction with biological targets.

The amine group, particularly at the C-2 position of the pyrimidine ring, has been shown to be a key feature for enhancing biological effects. researchgate.net Research indicates that the presence of an amino group at this position can bolster antibacterial activity against both Gram-positive and Gram-negative pathogens. researchgate.net This is often attributed to the group's ability to act as a hydrogen bond donor, facilitating strong binding to target proteins and enzymes.

The addition of a methyl group at the C-5 position can also modulate a compound's activity. While sometimes seen as a simple substituent, a methyl group can influence the molecule's reactivity and its metabolic stability. chinesechemsoc.org For instance, research on skeletal editing of pyrimidines found that the presence of a methyl group on the C-5 position did not adversely affect the reactivity of the pyrimidine ring in certain transformations. chinesechemsoc.org In the context of drug design, such modifications can be crucial for fine-tuning a molecule's potency, selectivity, and pharmacokinetic profile. The combination of these groups on the pyrimidine scaffold creates a specific chemical entity that researchers can utilize as a building block for more complex, biologically active molecules, such as kinase inhibitors.

Historical Context of Pyrimidine Derivatives in Therapeutic Agent Development

Direct Pyrimidine Ring Functionalization Approaches

Functionalizing a pre-existing pyrimidine ring is a common and direct route to obtaining 5-methylpyrimidin-2-amine and its analogs. This often involves the strategic introduction of the C2-amino group onto a 5-methylpyrimidine (B16526) core.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring, particularly at the C2, C4, and C6 positions, facilitates the displacement of a suitable leaving group by a nucleophile. wikipedia.org Halogens, such as chlorine, are excellent leaving groups for this purpose.

A primary and efficient method for synthesizing this compound involves the reaction of 2-chloro-5-methylpyrimidine (B1361109) with an amino source. The chlorine atom at the C2 position makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles like ammonia (B1221849) or other amine derivatives. smolecule.com This reaction is a classic example of nucleophilic aromatic substitution.

For instance, the amination of 2-amino-4-chloro-5-methylpyrimidine using ammonia in a solvent like methanol (B129727) can be performed under pressure to yield 5-methylpyrimidine-2,4-diamine (B91177) through the displacement of the chlorine atom. While this example leads to a diamine, the principle applies directly to the synthesis of this compound from 2-chloro-5-methylpyrimidine using ammonia. The reaction conditions, such as solvent, temperature, and the use of a closed vessel to manage ammonia volatility, are critical for achieving high yields.

ReactantReagentProductNotes
2-chloro-5-methylpyrimidineAmmonia (or amine derivative)This compoundNucleophilic displacement of the C2-chloro group.
2-amino-4-chloro-5-methylpyrimidineAmmonia5-methylpyrimidine-2,4-diamineProceeds under pressure in a hydroxylated solvent.

Cyclization Reactions for Pyrimidine Ring Formation

Building the pyrimidine ring from acyclic precursors is a versatile strategy that allows for the incorporation of various substituents. These condensation reactions typically involve combining a three-carbon unit with a C-N-C synthon like guanidine (B92328). wikipedia.org

Condensation-Reduction Sequences

The construction of the pyrimidine ring can be achieved through multi-step sequences involving condensation followed by reduction. A scalable synthesis for a related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, highlights this approach. The process begins with the reaction of 2-cyanoacetamide (B1669375) with a Vilsmeier reagent, which then undergoes condensation with acetamidine (B91507) to form 4-amino-2-methylpyrimidine-5-carbonitrile. A subsequent hydrogenation step reduces the nitrile group to the aminomethyl group, completing the synthesis. researchgate.net Another variation starts with malononitrile, which is treated with an ionic salt derived from DMF and dimethyl sulfate, followed by condensation with acetamidine hydrochloride to yield the same carbonitrile intermediate. researchgate.net These routes demonstrate how condensation reactions create the core ring structure, with subsequent reductions modifying peripheral functional groups. wipo.int

Cyclization with Guanidine Hydrochloride

The most fundamental synthesis of 2-aminopyrimidines involves the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine salt. wikipedia.orgtandfonline.com To produce this compound, a precursor containing the required three-carbon chain with a methyl group at the central carbon is necessary.

The reaction of various chalcones with guanidine hydrochloride in an alkaline medium is a well-established method for producing 2-aminopyrimidines. jocpr.com The process involves a Michael addition of guanidine to the α,β-unsaturated ketone, followed by cyclization and dehydration to form the aromatic pyrimidine ring. researchgate.net Similarly, reacting β-keto esters with guanidine derivatives is another effective route to construct the pyrimidine core. For instance, the condensation of acetylacetone (B45752) with guanidine nitrate (B79036) in the presence of a base like potassium carbonate yields 2-amino-4,6-dimethylpyrimidine. jocpr.com By selecting an appropriate three-carbon starting material with a methyl group at the C2 position (which becomes C5 of the pyrimidine ring), this compound can be synthesized.

1,3-Dicarbonyl PrecursorC-N-C ReagentProduct TypeRef
Chalcones (Ar-CO-CH=CH-Ar')Guanidine Hydrochloride2,4,6-Triaryl-substituted 2-aminopyrimidines jocpr.com
AcetylacetoneGuanidine Nitrate2-amino-4,6-dimethylpyrimidine jocpr.com
β-Keto EstersGuanidine DerivativesSubstituted 2-aminopyrimidines

Palladium-Catalyzed Cross-Coupling Methodologies

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These methods offer powerful tools for functionalizing heterocyclic compounds like pyrimidines. science.gov

The Suzuki-Miyaura cross-coupling reaction is particularly valuable for creating C-C bonds. nih.govmdpi.com This reaction has been employed in a safe and efficient four-step synthesis of 6-chloro-5-methylpyridin-2-amine, a key intermediate for pharmaceuticals. Starting from 2-amino-6-chloropyridine, the critical methylation at the 5-position was achieved via a Suzuki-Miyaura coupling, demonstrating the power of this method for introducing methyl groups onto heterocyclic rings. acs.org

In another example, 4-chloro-6-methylpyrimidin-2-amine was coupled with pyridine-3-boronic acid using a palladium catalyst (dichlorobis(triphenylphosphine)Pd(II)) and a base (Na₂CO₃) to yield 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine. nih.govmdpi.com This showcases the utility of Suzuki coupling in adding aryl groups to a pyrimidine scaffold.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to form C-N bonds. nih.gov This reaction can be used to arylate pyrimidine amines. For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding pyrimidin-2-amines and aryl bromides using a palladium catalyst with a specialized phosphine (B1218219) ligand (xantphos). nih.gov These advanced methods provide efficient and modular routes to a wide array of functionalized pyrimidine derivatives that would be difficult to access through traditional means. researchgate.netnih.gov

Table of Palladium-Catalyzed Reactions for Pyrimidine Functionalization

Coupling Type Substrates Catalyst System Product Ref
Suzuki-Miyaura 5-Bromo-6-chloropyridin-2-amine + Methylboronic acid derivative Pd Catalyst 6-chloro-5-methylpyridin-2-amine acs.org
Suzuki-Miyaura 4-chloro-6-methylpyrimidin-2-amine + Pyridine-3-boronic acid Pd(PPh₃)₂Cl₂ / Na₂CO₃ 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine nih.govmdpi.com
Suzuki Coupling for Arylation and Alkylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoborane with a halide or triflate. libretexts.orgharvard.edu This method is highly effective for the arylation and alkylation of pyrimidine rings. For instance, 4-chloro-6-methylpyrimidin-2-amine can undergo Suzuki coupling with pyridine-3-boronic acid to produce 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine. mdpi.com The reaction is typically catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a base like sodium carbonate. mdpi.com

The general mechanism involves three key steps: oxidative addition of the pyrimidine halide to the palladium(0) catalyst, transmetalation with the organoborane, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and can be tailored for specific substrates. libretexts.orgmdpi.com

Table 1: Examples of Suzuki Coupling Reactions on Pyrimidine Scaffolds

Pyrimidine SubstrateCoupling PartnerCatalystBaseProductYieldReference
4-Chloro-6-methylpyrimidin-2-aminePyridine-3-boronic acidDichlorobis(triphenylphosphine)Pd(II)Na2CO34-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine74% mdpi.com
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPalladium catalyst-N-[5-aryl-2-methylpyridine-3-yl]acetamideModerate to good researchgate.net
Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the N-arylation of 2-aminopyrimidine (B69317) derivatives. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved using this method with dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos (B1684198) as the ligand, and sodium tert-butoxide as the base. nih.govgriffith.edu.au

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to a wide range of amines and aryl halides. wikipedia.orgcore.ac.uk

Table 2: Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amine Synthesis

Pyrimidine SubstrateAryl HalideCatalyst/LigandBaseProductYieldReference
4-(Pyridin-3-yl)pyrimidin-2-amineVarious aryl bromidesDichlorobis(triphenylphosphine)Pd(II)/XantphosSodium tert-butoxideN-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine27-82% nih.govgriffith.edu.au
2-Aminopyridine (B139424) derivativesAryl and heteroaryl halidesPd-PEPPSI-IPentClNa-BHTN-Aryl-2-aminopyridine derivatives- core.ac.uk

Curtius Rearrangement Applications

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to various amine derivatives. nih.govnih.gov This reaction provides a valuable route for synthesizing aminopyrimidines from carboxylic acid precursors. For example, pyrazole (B372694) mono-esters can be converted to their corresponding acyl azides, which then undergo Curtius rearrangement and subsequent heterocyclization to form pyrazolo[3,4-d]pyrimidine-4,6-diones. researchgate.net

The key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the retention of stereochemistry. nih.govnih.gov This makes it a powerful tool in the synthesis of complex molecules. nih.gov The isocyanate intermediate can be trapped with various nucleophiles to produce ureas, carbamates, and other amine derivatives. nih.gov

Post-Cyclization Modification and Derivatization

Once the pyrimidine ring is formed, further modifications can be made to introduce diverse functionalities.

Amination Strategies for Pyrimidine Scaffolds

Amination of the pyrimidine ring is a common strategy to introduce biologically important functional groups. This can be achieved through nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring. nih.gov For example, 2-chloro-5-methylpyrimidine can be reacted with various amines to introduce an amino group at the 2-position. Another approach is the direct C-H amination of the pyrimidine ring, which offers a more atom-economical route. researchgate.net

Oxidation and Reduction Transformations

The substituents on the this compound scaffold can be modified through oxidation and reduction reactions. The methyl group at the 5-position can be oxidized to an aldehyde or a carboxylic acid. smolecule.comsmolecule.com For instance, the oxidation of the methyl group of thymine, a related pyrimidine, can yield 5-hydroxymethyluracil (B14597) and 5-formylcytosine. nih.gov Conversely, reduction reactions can be employed to modify the pyrimidine ring itself or other functional groups. For example, a nitrile group can be reduced to a primary amine.

Diverse Substitution Reactions

The this compound scaffold can undergo various substitution reactions to introduce a wide array of functional groups. Nucleophilic substitution is a common method, where a leaving group on the pyrimidine ring, such as a halogen, is displaced by a nucleophile like an amine, thiol, or alkoxide. evitachem.comcymitquimica.com For example, the bromine atom in N-benzyl-5-bromo-N-methylpyrimidin-2-amine can be replaced by various nucleophiles. evitachem.com

Mitsunobu Reaction for Amine Formation

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide array of functionalities, including the formation of carbon-nitrogen bonds. organic-chemistry.orgnih.gov This reaction typically involves an alcohol, a nucleophile (in this case, a nitrogen source), a phosphine reagent like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). jk-sci.com The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack, resulting in the inversion of stereochemistry at the carbon center of the alcohol. organic-chemistry.orgnih.gov

While direct synthesis of this compound using the Mitsunobu reaction is not extensively documented, the strategy is widely applied in the synthesis of related nitrogen-containing heterocyclic compounds, particularly in nucleoside chemistry where a pyrimidine base is coupled with a sugar moiety. researchgate.netumich.edusergas.es For instance, the Mitsunobu reaction is a key step in the synthesis of pyrimidine nucleosides, demonstrating the formation of a C-N bond at the nitrogen atom of the pyrimidine ring. umich.edu

A relevant application of the Mitsunobu reaction is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, such as dorsomorphin (B1670891) and its analogs. In this context, the reaction is used to introduce a phenoxy-alkylamine moiety. mdpi.com For example, a substituted phenol (B47542) can be reacted with an alcohol component in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in a solvent like tetrahydrofuran (B95107) (THF). mdpi.com This approach highlights the potential of the Mitsunobu reaction for the N-functionalization of pyrimidine-like scaffolds.

The general applicability for forming C-N bonds suggests a plausible, albeit less common, route to N-substituted 2-aminopyrimidines from 2-hydroxypyrimidines. The hydroxyl group of 2-hydroxy-5-methylpyrimidine could be activated under Mitsunobu conditions to react with a suitable nitrogen nucleophile. However, alternative methods, such as the direct amination of activated pyrimidine derivatives like pyrimidin-2-yl tosylates, are often more direct for preparing simple 2-aminopyrimidines. rhhz.net

A study on the synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidines further illustrates the utility of the Mitsunobu reaction in functionalizing pyrimidine cores, expanding its application in creating secondary amines within these heterocyclic systems. vu.lt

Table 1: Representative Conditions for Mitsunobu Reaction in Pyrimidine-related Synthesis

ReactantsReagentsSolventConditionsProduct TypeReference
Substituted Phenol, AlcoholPPh3, DIAD, TriethylamineTHF4 °C to refluxPhenoxy-alkylamine derivative of pyrazolo[1,5-a]pyrimidine mdpi.com
Alcohol, Diphenylphosphoryl azide (DPPA)DEAD, PPh3THF-20 °CAzide derivative for alkaloid synthesis nih.gov
L-serine esters, N-substituted sulfonamidesDEAD, PPh3THFN/AOrthogonally protected α,β-diaminopropionic acids tudublin.ie

Green Chemistry and Process Optimization in Synthesis

The principles of green chemistry and process optimization are increasingly integral to the development of synthetic routes for pharmaceuticals and their intermediates, including this compound. These principles aim to enhance reaction efficiency, minimize waste, and improve safety.

Efficient and Safe Synthetic Route Development

Green chemistry approaches for pyrimidine synthesis often involve the use of safer solvents, catalysts, and energy sources. acs.org Strategies such as microwave-assisted synthesis, ultrasound-induced reactions, and the use of mechanochemistry (ball milling) can lead to higher yields, shorter reaction times, and reduced environmental impact compared to conventional methods. acs.org

Continuous Flow Synthesis Techniques for Pyrimidine Intermediates

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pyrimidine intermediates, including enhanced safety, better process control, and potential for seamless scale-up. This technology is particularly beneficial for reactions that are highly exothermic, involve hazardous intermediates, or require precise control of reaction parameters.

The application of continuous flow technology has been demonstrated in various stages of pyrimidine synthesis. For instance, the Vilsmeier reaction of 2-cyanoacetamide can be performed in a microchannel reactor, and subsequent cyclization reactions can be carried out in other types of flow reactors, such as a Coflore ACR (Agitated Cell Reactor), to manage potential clogging issues that can arise from solid byproducts.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Pyrimidine Intermediate

ParameterBatch ProcessContinuous Flow ProcessReference
Reaction Time Days~3.5 hours (total residence time)
Overall Yield Lower47.7%
Safety Handling of hazardous intermediates in large quantitiesImproved safety due to small reaction volumes
Workup Multiple isolation and purification stepsFewer workups, potential for in-line purification
Scalability ChallengingMore straightforward

Atom Economy and Waste Minimization Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.org Syntheses with high atom economy are inherently more sustainable as they generate less waste.

In the context of this compound synthesis, multicomponent reactions (MCRs) are a powerful strategy to improve atom economy. MCRs combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. For instance, the Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidones, can be a starting point for creating various pyrimidine derivatives.

The choice of reagents and reaction type significantly impacts atom economy. For example, addition reactions are 100% atom economical, while substitution and elimination reactions generate byproducts. Catalytic reactions are often preferred over stoichiometric ones because the catalyst is not consumed and does not contribute to the waste stream. The use of recyclable catalysts further enhances the green credentials of a synthetic process.

Waste minimization also involves the careful selection of solvents. The use of greener solvents, or even solvent-free conditions, is a key consideration in modern synthetic chemistry. For pyrimidine synthesis, methods utilizing water as a solvent or employing techniques like ball milling that require no solvent have been developed. acs.org

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents on the pyrimidine ring and its appended functionalities.

Impact of Methyl Group Position and Other Substituents on Potency and Selectivity

The methyl group at the C-5 position of the pyrimidine ring plays a significant role in modulating kinase inhibition potency and selectivity. SAR studies have shown that both the steric and electronic properties of substituents at this position are critical. The introduction of a methyl group at C-5 has been found to be optimal for achieving selectivity for certain kinases, such as CDK9. cardiff.ac.uk In a study on CDK9 inhibitors, C-5 chloro, bromo, and methyl pyrimidine analogs exhibited different selectivity profiles, which was attributed to their differing electronic properties despite their similar sizes. cardiff.ac.uk The C-5 methyl group was identified as the optimal choice for enhancing selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk

Furthermore, in the development of Janus kinase 2 (JAK2) inhibitors, the 5-methyl group on the pyrimidine ring was a key feature. nih.gov Modifications at other positions of the pyrimidine core, in combination with the 5-methyl group, have been shown to impart improved kinome-wide selectivity. acs.org For instance, in a library of aminopyrimidine analogs, modifications at the 5-position, which is situated near the gatekeeper residue of the kinase binding pocket, were instrumental in developing more narrowly selective compounds. acs.org Research on pyrimidine-pyridine hybrids has also indicated that the introduction of a methyl group at the R1-position of a pyridine-phenyl moiety was crucial for activity, as its removal or replacement with a chlorine atom diminished the compound's potency. rsc.org

The following table summarizes the impact of C-5 substituents on kinase selectivity.

Substituent at C-5KinaseEffect on SelectivityReference
MethylCDK9Optimal for selectivity over CDK2 cardiff.ac.uk
ChloroCDK9Different selectivity profile compared to methyl cardiff.ac.uk
BromoCDK9Comparable selectivity to chloro analog cardiff.ac.uk
EthylCDK9/CDK2Loss of potency cardiff.ac.uk
TrifluoromethylCDK9/CDK2Not tolerated due to steric effects cardiff.ac.uk
VinylCDK9/CDK2Not tolerated cardiff.ac.uk

Influence of Sulfonamide and Other Moieties on Kinase Inhibition

The incorporation of sulfonamide and other chemical moieties is a common strategy to enhance the kinase inhibitory activity and selectivity of pyrimidine-based compounds. The sulfonamide group can form crucial hydrogen bond interactions within the kinase binding pocket. nih.gov For example, in a series of JAK2 inhibitors, the amino group of a sulfonamide moiety formed a hydrogen bond with the carbonyl group of LEU855, while one oxygen atom of the sulfonyl group formed a hydrogen bond with the amino group of GLN853. nih.gov Another oxygen atom maintained a water-bridged hydrogen bond with the phenolic hydroxyl group of TYR931, which helped to fix the conformation of the sulfonamide and increase selectivity among JAK subtypes. nih.gov

The position of the sulfonamide-bearing side chain is also critical. When incorporated at the 4-position of the pyrimidine ring, it resulted in compounds that inhibited the fewest number of kinases, indicating higher selectivity. acs.org Pyrimidine-sulfonamide hybrids have been explored as potent anticancer agents, acting on various targets. tandfonline.comnih.gov For instance, the introduction of a functional sulfonamide into the C-2 aniline (B41778) portion of a diphenylpyrimidine core enhanced the inhibitory potency against Bruton's tyrosine kinase (BTK). researchgate.net

The table below details the interactions of a sulfonamide moiety in the JAK2 binding pocket.

Sulfonamide Moiety ComponentInteracting ResidueType of Interaction
Amino groupLEU855 (carbonyl)Hydrogen Bond
Sulfonyl oxygen 1GLN853 (amino)Hydrogen Bond
Sulfonyl oxygen 2TYR931 (hydroxyl)Water-bridged Hydrogen Bond

Conformational Effects on Pharmacological Properties

The three-dimensional conformation of this compound derivatives is a key determinant of their pharmacological properties. The spatial arrangement of substituents can significantly influence binding affinity to target proteins. rsc.org In the development of JAK2 inhibitors based on a tetrahydroisoquinoline scaffold, it was speculated that the small ring systems in some derivatives limited the conformation of the substituent, leading to poor interactions with amino acid residues in the binding pocket. acs.org

Molecular docking and dynamics simulations are often employed to understand these conformational effects. For instance, in a study of EGFR inhibitors, the substitution pattern of halogen atoms on a benzene (B151609) ring of 5-methylpyrimidine derivatives led to significant differences in their inhibitory abilities, which was attributed to their effects on the binding conformation within the hydrophobic cavity of the receptor. mdpi.com The conformation of a hydrophilic end of a molecule can also be altered by structural modifications, such as ring-opening, which can lead to new interactions, like water-bridged hydrogen bonds with protein residues. nih.gov The synergistic effect of multiple substituents, such as a 5-methyl and a 6-methylamino group on a pyridine (B92270) ring, can also influence the conformation of the pharmacophore and enhance agonist properties at specific receptors. acs.org

Scaffold Exploration and Optimization Strategies

To improve the drug-like properties of this compound derivatives, various scaffold exploration and optimization strategies are employed. These include scaffold hopping and the rational design of pyrimidine scaffolds for specific biological targets.

Scaffold Hopping Techniques in Drug Design

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures while retaining the key pharmacophoric features of a known active compound. nih.gov This technique can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. niper.gov.in The pyrimidine scaffold is often a subject of scaffold hopping. For example, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor into a pyrazole core with improved physicochemical properties for targeting dual leucine (B10760876) zipper kinase (DLK). researchgate.net

In another example, a scaffold hopping exercise starting from imidazo[1,2-a]pyrazines led to the discovery of pyrazolo[1,5-a]pyrimidines as a novel class of potent TTK inhibitors. bohrium.com This demonstrates the utility of scaffold hopping in navigating chemical space to find new, patentable chemotypes. Molecular hybridization, a related strategy, combines pharmacophoric elements from different bioactive molecules. This was used in the design of CSF1R inhibitors by incorporating a dipyridine moiety from pexidartinib (B1662808) onto a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com

Design of Pyrimidine Scaffolds for Specific Target Interactions

The rational design of pyrimidine scaffolds is crucial for achieving potent and selective inhibition of specific targets, particularly kinases. acs.orgnih.gov The pyrimidine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. mdpi.com The design process often involves computational methods like molecular docking to predict the binding mode of the inhibitor and guide the placement of substituents to maximize favorable interactions and minimize steric clashes. mdpi.comnih.gov

For instance, in the design of multitargeted receptor tyrosine kinase inhibitors, the furo[2,3-d]pyrimidine (B11772683) scaffold was placed in the adenine (B156593) binding pocket of VEGFR-2, with the N1 nitrogen forming a hydrogen bond with the backbone NH of Cys917 in the hinge region. nih.gov The design of dual-target kinase inhibitors based on the pyrimidine scaffold is also an active area of research, aiming to create more effective and safer anticancer drugs. researchgate.net The versatility of the pyrimidine scaffold allows for its use in developing inhibitors for a wide range of kinases, including understudied ones implicated in neurodegeneration. acs.org By strategically modifying the substituents at the 2-, 4-, and 5-positions of the pyrimidine ring, researchers can fine-tune the selectivity and potency of the resulting compounds. acs.org

Rational Design Approaches for Targeted Therapeutics

The this compound scaffold is a privileged structure in medicinal chemistry, frequently utilized in the rational design of targeted therapeutics, particularly kinase inhibitors. Design strategies often begin with a lead compound, which is then systematically modified to enhance potency, selectivity, and pharmacokinetic properties. A common approach involves the exploration of structure-activity relationships (SAR) by introducing various substituents at different positions of the pyrimidine ring and its associated functionalities.

For instance, in the development of Janus kinase 2 (JAK2) inhibitors, a design strategy involved the ring-opening of a known lead compound, 13ac, which contained a tetrahydroisoquinoline moiety. nih.gov This led to a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. nih.gov Subsequent optimization focused on the linker between the phenyl and a terminal substituent, where it was found that increasing the linker length negatively impacted activity, likely by altering the substituent's conformation within the target's hydrophilic pocket. nih.gov

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based design principles are crucial in the development of therapeutics derived from this compound.

Structure-Based Design: This approach relies on the three-dimensional structure of the biological target, often a protein kinase, obtained through methods like X-ray crystallography or homology modeling. Molecular docking studies are then used to predict how a ligand binds to the target's active site. For derivatives of this compound, the 2-amino group is consistently identified as a key pharmacophoric feature. It typically forms critical hydrogen bonds with the backbone carbonyl groups of amino acid residues in the hinge region of the kinase ATP-binding site. nih.gov

In the case of JAK2 inhibitors, molecular docking revealed that the pyrimidin-2-amine core forms hydrogen bonds with the side chains of tyrosine 931 (TYR931) and leucine 932 (LEU932), an interaction considered vital for maintaining inhibitory activity. nih.gov Similarly, in the design of inhibitors for plasmodial kinases PfGSK3 and PfPK6, the 2-amino group was found to be essential for forming a key hydrogen bond in the hinge region. The design of 5-methylpyrimidopyridone derivatives as inhibitors of the EGFR triple mutant (L858R/T790M/C797S) also employed co-crystallography and computational investigations to elucidate and optimize target selectivity. nih.govacs.org

Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based methods are employed. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. A key strategy is the optimization of a known active "lead" compound. For example, the development of selective JAK2 inhibitors started from the lead compound 13ac. nih.gov By systematically modifying its structure—specifically by opening the tetrahydroisoquinoline ring and introducing a sulfonamide structure—researchers developed compound A8, which exhibited enhanced selectivity and improved pharmacokinetic properties while retaining the crucial pyrimidin-2-amine core for hinge binding. nih.gov This systematic modification, based on the structure of a known active ligand, is a hallmark of ligand-based design.

The following table summarizes the key interactions and design principles for this compound derivatives targeting different kinases.

Target KinaseKey Interacting ResiduesDesign PrincipleResulting Compound ExamplePotency (IC₅₀)
JAK2TYR931, LEU932Structure-BasedCompound A85 nM
CDK9Hinge RegionStructure-BasedCompound 30h20 nM (Ki)
EGFRL858R/T790M/C797SHinge RegionStructure-BasedCompound 8r-B27.5 nM

Incorporation of Bioisosteres in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound. researchgate.net It involves substituting a specific group or atom with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. researchgate.net This principle has been effectively applied to optimize derivatives of this compound.

A prominent example is the modulation of activity and selectivity of cyclin-dependent kinase 9 (CDK9) inhibitors through bioisosteric replacement at the C-5 position of the pyrimidine ring. cardiff.ac.uk Structure-activity relationship studies concluded that installing a methyl group at this position was optimal for achieving selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk To probe this further, the methyl group was replaced with various bioisosteres:

Halogens (Cl, Br): The C-5 chloro and bromo analogs were synthesized. While similar in size to the methyl group, their different electronic properties resulted in distinct kinase selectivity profiles. cardiff.ac.uk

Trifluoromethyl (CF₃) group: The CF₃ group is a common bioisostere for a methyl group. cardiff.ac.uk It is of similar size to an ethyl group but is a strong electron-withdrawing group and is more metabolically stable. cardiff.ac.uk However, in this case, the C-5 trifluoromethyl analogs lost potency against both CDK9 and cells compared to the C-5 methyl analogs. cardiff.ac.uk

Ethyl and Vinyl groups: A C-5 ethyl analog was found to lose both CDK9 and CDK2 potency, suggesting that the steric bulk of the trifluoromethyl group, which is comparable to an ethyl group, was not well-tolerated at this position. cardiff.ac.uk A vinyl substituent was also not tolerated. cardiff.ac.uk

Another common bioisosteric strategy is the replacement of metabolically labile amide bonds with more stable five-membered heterocycles like triazoles or oxadiazoles. nih.gov In the optimization of JAK2 inhibitors based on the this compound scaffold, the replacement of an amide bond was found to significantly improve the metabolic stability of the resulting compounds. nih.gov

The table below details the effects of bioisosteric replacements at the C-5 position of the pyrimidine ring in a series of CDK9 inhibitors.

C-5 SubstituentBioisosteric RationaleEffect on PotencyEffect on CDK9/CDK2 Selectivity
-CH₃ (Methyl) Optimal groupHighOptimal (~90-fold)
-Cl (Chloro) Halogen replacementMaintainedAltered
-Br (Bromo) Halogen replacementMaintainedComparable to Chloro analog
-CF₃ (Trifluoromethyl) Metabolic stability, e⁻ withdrawingLost10-40-fold
-CH₂CH₃ (Ethyl) Steric comparisonLostNot reported
-CH=CH₂ (Vinyl) Steric/electronic probeNot toleratedNot reported

Biological Activities and Pharmacological Efficacy Studies

In Vitro Biological Efficacy Assessments

Derivatives of 2-aminopyrimidine (B69317), including those with a 5-methyl substitution, are a well-documented class of compounds possessing a wide range of antimicrobial activities. ijpsjournal.com

Antibacterial Activity Numerous studies have demonstrated the antibacterial efficacy of 2-aminopyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govias.ac.inresearchgate.net In one study, a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives were synthesized and tested. nih.gov Compound 12 from this series, which features a p-chloro substitution, showed significant activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.87 µM/ml. nih.gov Another compound, 2 , also with a p-chloro group, was potent against the Gram-negative bacterium Escherichia coli with an MIC of 0.91 µM/ml. nih.gov

Another study focused on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives and found that several compounds exhibited good activity against bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net

Antifungal Activity The 2-aminopyrimidine scaffold is also a promising basis for the development of antifungal agents. nih.govegranth.ac.inresearchgate.net Synthesized Schiff bases of 2-aminopyrimidine have demonstrated notable antifungal properties. egranth.ac.in For example, a derivative formed from the condensation of 2-aminopyrimidine and p-dimethylaminobenzaldehyde showed 100% inhibition against Fusarium verticillioides, Macrophomina phaseolina, and Rhizoctonia solani. egranth.ac.in

Other research on pyrimidine (B1678525) derivatives containing an amide moiety also reported significant fungicidal activity against various phytopathogenic fungi. frontiersin.orgnih.gov For instance, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) was highly effective against Phomopsis sp. with a 50% effective concentration (EC50) of 10.5 µg/ml, outperforming the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov

Antiviral Activity The pyrimidine nucleus is a core component of many antiviral agents. researchgate.net Research has shown that derivatives of 2-aminopyrimidine possess activity against a range of viruses. nih.govwjarr.com One study highlighted that 2-amino-4,6-dichloropyrimidine inhibits the replication of viruses from the Herpes, Picorna, and Pox families. nih.gov Furthermore, novel chiral amino-pyrimidine derivatives have demonstrated excellent activity against the Tobacco Mosaic Virus (TMV). wjarr.com Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have also been investigated, with some derivatives showing selective efficacy against human coronaviruses (HCoV-229E and HCoV-OC43). mdpi.com

Summary of Antimicrobial Activities of Selected Pyrimidine Derivatives
Compound TypeTarget OrganismObserved ActivityReference
4-(p-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amineS. aureus (Gram +)MIC = 0.87 µM/ml nih.gov
4-(p-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-olE. coli (Gram -)MIC = 0.91 µM/ml nih.gov
2-Aminopyrimidine Schiff BaseF. verticillioides (Fungus)100% inhibition egranth.ac.in
Pyrimido[4,5-d]pyrimidine derivativeHuman Coronavirus 229ESelective antiviral activity mdpi.com

Anticancer Activity against Various Cell Lines

Derivatives of 5-Methylpyrimidin-2-amine have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have demonstrated a broad spectrum of activity against various cancer cell lines, highlighting the therapeutic potential of this chemical scaffold.

Cell Growth Inhibition and Cytotoxicity

The cytotoxic effects of various pyrimidine derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, have been a key metric in these studies.

One study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to this compound, demonstrated significant antiproliferative effects. For instance, a derivative referred to as compound 2 exhibited a potent inhibitory effect on the MCF-7 breast cancer cell line with an IC50 value of 0.013 µM mdpi.com. The same compound showed an IC50 of 0.056 µM against the MDA-MB-231 breast cancer cell line mdpi.com. Another derivative, compound 3, also displayed strong activity against MCF-7 cells with an IC50 of 0.023 µM mdpi.com.

In another study, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. Compound 3b from this series showed notable cytotoxicity against C32 (melanoma) and A375 (melanoma) cell lines with IC50 values of 24.4 µM and 25.4 µM, respectively nih.gov.

Furthermore, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been investigated. Compound 7b from this series displayed potent cytotoxic activity against MCF-7 and HeLa cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively rsc.org.

The following table summarizes the cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 2MCF-7 (Breast)0.013 mdpi.com
Compound 2MDA-MB-231 (Breast)0.056 mdpi.com
Compound 3MCF-7 (Breast)0.023 mdpi.com
Compound 3bC32 (Melanoma)24.4 nih.gov
Compound 3bA375 (Melanoma)25.4 nih.gov
Compound 7bMCF-7 (Breast)0.48 ± 0.11 rsc.org
Compound 7bHeLa (Cervical)0.74 ± 0.13 rsc.org
Induction of Apoptosis and Cell Cycle Analysis

Beyond cytotoxicity, the mechanisms by which pyrimidine derivatives exert their anticancer effects have been explored, with a focus on the induction of apoptosis (programmed cell death) and cell cycle arrest.

A study on novel 6-amino-5-cyano-2-thiopyrimidine derivatives revealed that these compounds can trigger apoptosis in cancer cells. One particular derivative, compound 1c, was found to induce a significant increase in both early and late apoptosis in HL-60 and leukemia SR cells nih.gov. Mechanistic studies showed that this compound activated pro-apoptotic proteins such as caspase 3, Bax, and p53, while suppressing the anti-apoptotic protein Bcl-2 nih.gov.

Furthermore, some pyrimidine derivatives have been shown to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For instance, a 2-aminopyrimidine derivative demonstrated the ability to cause cell-cycle arrest at the G2/M phase in CNE-2 tumor cells nih.gov. Another study on a 1,2,3-triazole-pyrimidine hybrid, compound XX, also reported apoptosis induction and cell cycle arrest in the G2/M phase in EC-109 cells nih.gov.

The investigation of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid showed that compound 7b could induce cell cycle arrest at the S phase in MCF-7 cells. This compound was also found to trigger mitochondrial-related apoptosis by increasing the generation of intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential rsc.org. This was associated with the upregulation of Bax and downregulation of Bcl-2, as well as the activation of the caspase cascade rsc.org.

Anti-inflammatory and Analgesic Effects

The pyrimidine scaffold is also recognized for its potential in developing anti-inflammatory and analgesic agents. The mechanism of action for many of these compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain rsc.org.

A study focused on the synthesis and evaluation of new pyrimidine derivatives reported significant anti-inflammatory and analgesic activities for some of the synthesized compounds. While specific IC50 values for individual compounds were not detailed in the abstract, the study highlighted that several pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showed notable effects nih.gov.

Another research effort on pyrimidine derivatives identified compounds with selective COX-2 inhibitory activity nih.gov. High selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. In this study, two pyrimidine derivatives, L1 and L2, demonstrated high selectivity towards COX-2, comparable to the established drug meloxicam nih.gov. These compounds also showed a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth, further confirming their anti-inflammatory potential nih.gov.

Other Reported Biological Activities (e.g., Antioxidant)

In addition to anticancer and anti-inflammatory properties, derivatives of this compound have been investigated for other biological activities, most notably antioxidant effects. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS).

A study on novel pyrimidine derivatives explored their antioxidant potential. The compounds were found to strongly inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress mdpi.com. Specifically, pyrimidine derivatives 2a and 2f were identified as potent inhibitors of lipoxygenase, an enzyme involved in the inflammatory response and oxidative stress, with IC50 values of 42 µM and 47.5 µM, respectively mdpi.com.

Another study focused on pyrazolo[1,5-a]pyrimidine and related derivatives incorporating a phenylsulfonyl moiety. These compounds were found to effectively inhibit free radical-induced oxidative hemolysis of red blood cells nanobioletters.com. Notably, compound 5, which contains a phenolic group, and compound 17, which includes sulfur and nitrogen atoms along with a benzothiazole ring, exhibited high antioxidant activity nanobioletters.com.

The antioxidant properties of certain pyrimidine derivatives are also linked to their ability to reduce free radical levels. In a study of pyrimidine derivatives as selective COX-2 inhibitors, compounds L1 and L2 were shown to decrease the levels of reactive oxygen species, confirming their antioxidant capabilities nih.gov.

In Vivo Pharmacological Evaluation and Metabolic Stability

The successful development of a therapeutic agent requires not only potent biological activity but also favorable pharmacokinetic properties, including metabolic stability and bioavailability.

Assessment of Metabolic Stability and Bioavailability

Metabolic stability is a critical parameter that determines the half-life of a compound in the body. A compound that is too rapidly metabolized may not maintain therapeutic concentrations for a sufficient duration.

A study on 2-substituted aniline (B41778) pyrimidine derivatives, which share a structural similarity with this compound, investigated their metabolic stability. One derivative, compound 17c, demonstrated high metabolic stability in human liver microsomes, with a half-life (t1/2) of 53.1 minutes mdpi.com. This compound also exhibited moderate oral bioavailability (F: 45.3%) mdpi.com.

The introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine structure was explored as a strategy to potentially improve the bioavailability of new compounds, as this modification can enhance metabolic stability nih.gov.

In another study, the optimization of a pyrazole-based Mer kinase inhibitor, which had poor metabolic stability (human microsomal t1/2 < 15 min) and low oral bioavailability (F < 10%), led to the development of second-generation analogs with enhanced metabolic stability mdpi.com. For example, UNC2025 showed an improved half-life of 68 minutes in human hepatocytes mdpi.com. These findings underscore the importance of structural modifications to the pyrimidine core to achieve desirable pharmacokinetic profiles.

Animal Model Studies for Therapeutic Potential

Research into the therapeutic applications of this compound derivatives has extended to in vivo studies utilizing animal models to assess their pharmacological efficacy. These investigations are crucial for understanding the potential of these compounds in a physiological system, providing insights into their behavior and therapeutic effects that cannot be obtained from in vitro assays alone. The primary focus of these studies has been to evaluate the compound's impact on specific disease models, with a particular emphasis on its role as a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme implicated in various myeloproliferative neoplasms.

One significant area of investigation involves the development of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as potent and selective JAK2 inhibitors. nih.gov In these studies, after initial in vitro screening for activity and metabolic stability, promising compounds were advanced to in vivo pharmacokinetic studies in mice to determine their suitability for further therapeutic evaluation. nih.gov

A lead compound, A8, emerged from these studies, demonstrating excellent inhibitory activity against JAK2. nih.gov To assess its potential in a living organism, pharmacokinetic properties were evaluated in mice. The results indicated that compound A8 had significantly improved pharmacokinetic properties compared to its predecessors, making it more suitable for oral administration in future in vivo experiments. nih.gov

The table below summarizes the key findings from a pharmacokinetic study of compound A8 and related derivatives in mice.

Pharmacokinetic Properties of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives in Mice

Compound Cmax (ng/mL) AUC0-t (ng·h/mL)
A8 121.4 3517.8
A9 - -
A12 - -
13ac (predecessor) - ~270

Data for A9 and A12 were part of the study but not fully detailed in the provided source. The AUC for the predecessor compound 13ac is estimated based on the statement that A8's AUC is "about 13 times that of 13ac". nih.gov

These findings highlight the potential of this compound derivatives as therapeutic agents. The progression of these compounds from in vitro screening to in vivo animal model assessment underscores the systematic approach employed in drug discovery to identify and validate novel therapeutic candidates. The favorable pharmacokinetic profile of compound A8 in an animal model is a critical step towards establishing the therapeutic potential of this class of compounds. nih.gov

Further in vivo studies in relevant animal disease models would be the next logical step to demonstrate the therapeutic efficacy of these this compound derivatives.

Mechanistic Investigations of Molecular Interaction and Signal Transduction

Target Identification and Binding Mode Analysis

The biological activity of 5-Methylpyrimidin-2-amine derivatives is initiated by their interaction with specific molecular targets. Detailed analyses have elucidated the nature of these binding events at the atomic level.

Research has identified that derivatives of this compound can act as potent and selective inhibitors of key enzymes involved in cellular signaling. A notable example is the targeting of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. The JAK2V617F mutation leads to the autophosphorylation of JAK2 and the subsequent activation of downstream pathways, which are implicated in myeloproliferative neoplasms nih.gov.

A series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors. One optimized compound, referred to as A8, demonstrated excellent potency against JAK2 kinase with an IC50 value of 5 nM nih.gov. This inhibitory activity is a result of the direct binding of the compound to the kinase domain of JAK2. The selectivity of compound A8 was also noteworthy, as it exhibited 38.6-fold, 54.6-fold, and 41.2-fold selectivity for JAK1, JAK3, and TYK2, respectively nih.gov.

Inhibitory Activity and Selectivity of Compound A8
TargetIC50 (nM)Selectivity Fold vs. JAK2
JAK25-
JAK1-38.6
JAK3-54.6
TYK2-41.2

The stability and specificity of the binding of this compound derivatives to their biological targets are largely determined by a network of non-covalent interactions. Hydrogen bonding plays a pivotal role in this context. Molecular docking studies of the compound A8 with the JAK2 protein revealed that the pyrimidin-2-amine structure forms crucial hydrogen bonds with the amino acid residues TYR931 and LEU932 in the kinase's hinge region nih.gov. These interactions are considered vital for maintaining the inhibitory activity against JAK2 nih.gov.

In addition to direct hydrogen bonds, other non-covalent interactions contribute to the binding affinity and selectivity. For instance, in the A8-JAK2 complex, a sulfonamide group, introduced to enhance selectivity and pharmacokinetic properties, forms a hydrogen bond between its amino group and the carbonyl group of LEU855 nih.gov. Furthermore, one of the sulfonyl group's oxygen atoms forms a hydrogen bond with the amino group of GLN853, while the other oxygen atom participates in a water-bridged hydrogen bond with the phenolic hydroxyl group of TYR931 nih.gov. These interactions help to fix the conformation of the sulfonamide, which is a contributing factor to the increased selectivity among JAK subtypes nih.gov.

Studies on structurally related compounds, such as 2-amino-4-chloro-6-methylpyrimidine, have also highlighted the importance of hydrogen bonding in forming stable molecular complexes. This compound has been shown to interact with the carboxylic acid group of 6-chloronicotinic acid through N—H⋯O and O—H⋯O hydrogen bonds, creating a specific ring motif iucr.org. Additionally, molecules of 2-amino-4-chloro-6-methylpyrimidine can form base pairs via N—H⋯N hydrogen bonds iucr.org.

The binding of a ligand to its target protein can induce conformational changes in both the ligand and the protein, which is often a critical aspect of the mechanism of action. In the context of derivatives of this compound, the introduction of a methyl group at the C-5 position of the pyrimidine (B1678525) ring has been shown to be optimal for achieving selectivity for CDK9 cardiff.ac.uk. It is hypothesized that the steric clash of the methyl groups can induce a twist between the pyrimidine and an adjacent thiazole ring, leading to a non-planar conformation cardiff.ac.uk. This induced conformational change is believed to be a key factor in the observed selectivity. Molecular modeling has suggested that in the absence of the C-5 methyl group, the thiazole and pyrimidine rings would be coplanar due to restricted rotation, which abolishes the selectivity cardiff.ac.uk.

Modulation of Biochemical Pathways

The interaction of this compound derivatives with their molecular targets leads to the modulation of various biochemical pathways, which underlies their cellular effects.

A primary consequence of the direct inhibition of enzymes like JAK2 is the suppression of their downstream signaling pathways. The compound A8 was shown to inhibit the phosphorylation of JAK2 in a dose-dependent manner in Ba/F3 JAK2V617F cells nih.gov. This, in turn, led to the inhibition of the phosphorylation of STAT3 and STAT5, which are key downstream substrates of JAK2 nih.gov. The study confirmed that A8 effectively blocks the activation of the JAK2-STAT signaling pathway nih.gov. In addition to the STAT pathway, A8 also demonstrated inhibition of AKT phosphorylation nih.gov. The inhibition of these pathways ultimately results in antitumor activity, as evidenced by the induction of apoptosis and cell cycle arrest in the G0/G1 phase at a concentration of 16 nM nih.gov.

Effect of Compound A8 on Cellular Processes
Cellular ProcessObservationConcentration
Cell Cycle ArrestArrested in G0/G1 phase16 nM
ApoptosisSignificantly induced40 nM

While direct evidence for the interference of this compound with nucleic acid metabolism is limited, the pyrimidine scaffold is a well-known component of nucleobases. The related compound, 5-fluorocytosine, is an antifungal agent that becomes active after being deaminated to 5-fluorouracil (B62378) by the enzyme cytosine deaminase. 5-fluorouracil is a known inhibitor of both RNA and DNA synthesis iucr.org. This mechanism of action of a structurally similar pyrimidine derivative suggests a potential, though not yet demonstrated, avenue for the biological activity of this compound derivatives.

Allosteric and Orthosteric Modulatory Mechanisms

The molecular interactions and signal transduction pathways influenced by this compound are of significant interest in understanding its pharmacological potential. While direct and extensive research on the specific allosteric and orthosteric modulatory mechanisms of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on closely related pyrimidine derivatives. These studies suggest that the 2-aminopyrimidine (B69317) scaffold is a versatile pharmacophore capable of engaging in both orthosteric and allosteric interactions, depending on the specific biological target and the nature of substitutions on the pyrimidine ring.

Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand nih.govwikipedia.org. This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand wikipedia.org. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral/silent (SAMs/NALs), offering a sophisticated mechanism for fine-tuning physiological responses wikipedia.orgnih.gov. The pyrimidine motif is found in molecules that act as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs) like purine and pyrimidine receptors nih.gov. For instance, certain pyrimidine-containing compounds have been investigated as allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) nih.govresearchgate.net.

In contrast, orthosteric modulation involves the direct binding of a ligand to the active site of an enzyme or the binding site of an endogenous agonist on a receptor. This type of interaction often leads to competitive inhibition or direct agonism/antagonism. The 2-aminopyrimidine core is a common feature in a variety of enzyme inhibitors that act via an orthosteric mechanism.

A notable example of orthosteric modulation by a compound class closely related to this compound is the investigation of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as potent and selective inhibitors of Janus Kinase 2 (JAK2) nih.gov. The JAK2V617F mutation is a known driver in myeloproliferative neoplasms, making selective JAK2 inhibitors a valuable therapeutic strategy nih.gov. In these studies, the aminopyrimidine core of the inhibitors forms key hydrogen bonds within the ATP-binding pocket of the JAK2 kinase domain, a classic example of orthosteric inhibition. Specifically, the amino group of the pyrimidine ring can form a hydrogen bond with the carbonyl group of a leucine (B10760876) residue (LEU855) in the hinge region of the kinase nih.gov. This interaction mimics the binding of the adenine (B156593) part of ATP, thus competitively inhibiting the kinase activity.

Further structure-activity relationship (SAR) studies on these derivatives revealed that modifications to the substituent at the 2-amino position significantly impact potency and selectivity. For instance, the introduction of a sulfonamide group led to additional hydrogen bonding interactions with residues such as GLN853 and a water-mediated hydrogen bond with TYR931, which helped to fix the conformation of the inhibitor in the binding pocket and enhance selectivity nih.gov. The data from these studies provide a clear example of how the 5-methyl-2-aminopyrimidine scaffold can be effectively utilized to achieve potent and selective orthosteric enzyme inhibition.

The following interactive data table summarizes the in vitro inhibitory activity of selected N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives against JAK2, demonstrating the structure-activity relationships in this class of orthosteric inhibitors nih.gov.

Compound IDR GroupIC50 (nM) for JAK2
A8 -SO2-cyclopropyl5
A9 -SO2-ethyl>1000
A10 -SO2-propyl34
A11 -SO2-isopropyl12
A12 -SO2-tert-butyl31

While the direct allosteric or orthosteric modulatory roles of this compound remain to be fully elucidated, the available research on its close analogs strongly suggests that this chemical scaffold is a promising starting point for the design of both selective orthosteric inhibitors and potentially, allosteric modulators of various biological targets. Future mechanistic studies, including X-ray crystallography and site-directed mutagenesis, will be crucial in defining the precise molecular interactions and signaling consequences of this compound binding to its cellular partners.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric structure of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about orbital energies, charge distribution, and molecular stability.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational efficiency. The core principle of DFT is to model the electron density of a system to determine its properties, including its energy.

A primary application of DFT is geometry optimization, where the algorithm calculates the molecule's lowest energy conformation, predicting bond lengths, bond angles, and dihedral angles. For 5-Methylpyrimidin-2-amine, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine its most stable three-dimensional structure. irjweb.comirjweb.com Following optimization, various electronic properties can be calculated to describe the molecule's characteristics.

Table 1: Predicted Electronic Properties from a Theoretical DFT Calculation for this compound

Property Description
Ground State Energy The total electronic energy of the molecule in its most stable form (optimized geometry).
Dipole Moment A measure of the net molecular polarity, arising from the asymmetrical distribution of charge.
Polarizability The tendency of the electron cloud to be distorted by an external electric field.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's chemical reactivity and kinetic stability. irjweb.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack.

LUMO : This orbital functions as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. researchgate.net

Table 2: Key Parameters from a Theoretical HOMO-LUMO Analysis for this compound

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. irjweb.com
Ionization Potential (I) ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) ≈ (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. This tool is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. mdpi.comresearchgate.net

The MESP map identifies:

Electron-rich regions (Negative Potential) : Typically colored red, these areas correspond to lone pairs on electronegative atoms (like the nitrogen atoms in the pyrimidine (B1678525) ring) and are susceptible to electrophilic attack. mdpi.com

Electron-poor regions (Positive Potential) : Usually colored blue, these areas are associated with hydrogen atoms (especially those on the amine group) and are sites for nucleophilic attack. nih.gov

Neutral regions : Often colored green, these areas have a near-zero potential.

For this compound, an MESP map would highlight the negative potential around the ring nitrogen atoms and the positive potential around the amino hydrogens, providing a clear guide to its intermolecular interaction sites. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a quantum mechanical wavefunction in terms of classic Lewis structures, such as bonds, lone pairs, and antibonds. wisc.edumpg.de This method investigates charge transfer and hyperconjugative interactions within the molecule by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wisc.eduacadpubl.eu

The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For this compound, NBO analysis would quantify the delocalization of lone pairs from the nitrogen atoms into the antibonding orbitals of the pyrimidine ring, which is crucial for understanding its aromaticity and electronic stability. nih.gov

Table 3: Representative Data from a Theoretical NBO Analysis for this compound

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (N1) π* (C2-N3) Value would indicate lone pair delocalization into the ring.
π (C4-C5) π* (N3-C2) Value would indicate π-electron delocalization within the ring.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological macromolecule, typically a protein receptor. researchgate.net

Prediction of Binding Affinity and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.eg The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This score, often expressed as a binding energy (e.g., in kcal/mol), estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. nih.gov

Docking studies on pyrimidine-2-amine derivatives have been conducted to investigate their potential as bioactive agents. researchgate.netnih.gov A similar study for this compound would involve:

Obtaining the 3D structure of a target protein.

Placing the this compound molecule into the active site of the protein.

Using a scoring function to calculate the binding energy for various poses.

Analyzing the most favorable pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

This analysis would be crucial in rationalizing its biological activity and guiding the design of more potent analogues.

Analysis of Conformational Changes and Stability in Binding Pockets

The three-dimensional structure a molecule adopts, its conformation, is critical for its biological function, particularly how it interacts with protein targets. patsnap.com Computational methods are essential for analyzing the dynamic nature of both the this compound-based ligand and its corresponding protein binding pocket. nih.gov

Molecular dynamics (MD) simulations, for instance, can model the movement of atoms over time, revealing how a ligand settles into a binding site and the extent of its stability. nih.govsemanticscholar.org Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from MD trajectories to assess the stability of the ligand-protein complex and the flexibility of specific residues. semanticscholar.orgmdpi.com A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode. semanticscholar.org

Studies on substituted pyrimidine inhibitors have shown that the flexibility of a protein's binding pocket can be a determining factor for ligand affinity and selectivity. nih.gov For example, in the context of cyclin-dependent kinase (CDK) inhibitors, the greater flexibility of the CDK9 binding pocket compared to other CDKs allows it to accommodate non-planar conformations of 2,4,5-trisubstituted pyrimidines. This conformational adaptability, where the protein structure adjusts to the ligand, is crucial for achieving selective inhibition. nih.gov The binding of these ligands is often stabilized by a network of interactions, including hydrogen bonds and van der Waals forces, with key amino acid residues in the active site. nih.gov

Table 1: Example of Computationally Analyzed Ligand-Protein Interactions
Interaction TypeInteracting Ligand MoietyProtein Residue (Example)Role in Binding
Hydrogen BondPyrimidine NitrogenCys (Backbone NH)Anchors the ligand in the hinge region.
Hydrogen Bond2-amino groupGlu (Side Chain COOH)Provides additional stability and specificity.
Hydrophobic5-methyl groupLeu, Val, IleEngages with hydrophobic sub-pockets, enhancing affinity.
van der WaalsAromatic RingsPhe, TyrContributes to the overall binding energy.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound core can be used as a query structure or a building block in these screening campaigns to find novel hits. A consensus approach, combining methods like quantitative structure-activity relationship (HQSAR) models and molecular docking, can effectively filter vast compound databases to a manageable number of promising candidates for further testing. nih.gov

Once a "hit" compound is identified, lead optimization is performed to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. nih.gov This process is heavily guided by computational tools. acs.org Structure-based drug design (SBDD) uses the 3D structure of the target protein to rationally design modifications to the lead compound. acs.org For instance, an extensive lead optimization of piperazinyl-pyrimidine analogues was performed to develop potent inhibitors of the Chikungunya virus, leading to the identification of key chemical features required for activity. nih.gov

Computational methods like Free Energy Perturbation (FEP) coupled with molecular dynamics (FEP/MD) can predict the change in binding affinity resulting from a chemical modification, guiding chemists to synthesize only the most promising analogues. acs.org This approach has been successfully applied to the optimization of various heterocyclic compounds, saving significant time and resources. acs.org The process may involve derivatization of functional groups, alteration of ring systems, or isosteric replacement to enhance target binding and improve drug-like properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of aminopyrimidines, QSAR models are developed to predict their therapeutic potential and to guide the design of new, more potent compounds. researchgate.netnih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. researchgate.net

The process involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods to build a predictive model. researchgate.net

Derivation of Structure-Activity Correlations

The core of QSAR modeling lies in identifying the specific molecular properties (descriptors) that correlate with the biological activity of interest. researchgate.net These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological, among others. For pyrimidine derivatives, various QSAR studies have identified key descriptors that influence their activity as enzyme inhibitors. researchgate.netnih.gov

Statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to build the mathematical model. researchgate.netnih.gov MLR provides a straightforward linear equation, while ANN can capture more complex, non-linear relationships between the descriptors and activity. nih.gov The predictive power of a QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies of Pyrimidine Derivatives
Descriptor TypeExample DescriptorInformation EncodedPotential Correlation with Activity
Electronic Dipole MomentThe overall polarity of the molecule.Influences interactions with polar residues in the binding site.
Electronic HOMO/LUMO EnergyHighest Occupied/Lowest Unoccupied Molecular Orbital energies.Relates to the molecule's ability to donate or accept electrons in reactions.
Topological Wiener IndexDescribes the molecular branching and size.Can correlate with how the molecule fits into a binding pocket.
Physicochemical LogPThe logarithm of the partition coefficient (octanol/water).Represents the hydrophobicity of the molecule, affecting membrane permeability and hydrophobic interactions.

Advanced Spectroscopic and Structural Characterization Methods

X-ray Crystallography for Conformation and Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular conformation, bond lengths, bond angles, and the non-covalent interactions that govern the crystal packing.

While a specific single-crystal X-ray diffraction study for 5-Methylpyrimidin-2-amine was not identified in a review of available literature, its solid-state conformation can be predicted with high confidence based on analogous structures. The molecule is expected to be largely planar. The pyrimidine (B1678525) ring, being aromatic, forms a flat scaffold. The methyl and amino substituents attached to the ring would lie in or very close to this plane to maximize electronic conjugation and minimize steric hindrance.

Studies on the closely related compound, 2-amino-5-methylpyridine, confirm a planar geometry for the pyridinium (B92312) cation. In this analogue, the protonation of a ring nitrogen leads to a slight widening of the internal C-N-C angle of the ring compared to its neutral form. A similar planarity and potential for subtle geometric changes upon protonation would be expected for this compound.

Table 1: Predicted Solid-State Geometrical Parameters for this compound

Parameter Atom Pair/Triplet Predicted Value Basis of Prediction
Bond Length C-N (in ring) ~1.34 Å Averaged from pyrimidine derivatives
C-C (in ring) ~1.39 Å Averaged from pyrimidine derivatives
C-NH₂ ~1.36 Å Typical C-N single bond with partial double bond character
C-CH₃ ~1.51 Å Standard sp² C-sp³ C single bond
Bond Angle C-N-C (in ring) ~115-120° Typical for pyrimidine rings
N-C-N (in ring) ~125-128° Typical for pyrimidine rings

Note: These values are illustrative and based on data from analogous chemical structures. Actual experimental values would require a dedicated X-ray crystallography study.

There is no specific information available from searches on the co-crystal structures of this compound with biological targets. However, the principles of crystal engineering suggest that this compound is a viable candidate for forming co-crystals. Co-crystals are multi-component solids where an active pharmaceutical ingredient (API) and a co-former are held together in a crystal lattice by non-covalent interactions, primarily hydrogen bonds.

The this compound molecule possesses key functional groups for co-crystal formation:

Hydrogen Bond Donors: The primary amine (-NH₂) group.

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine ring.

These sites can interact with complementary functional groups on a biological molecule or an API, such as carboxylates, hydroxyls, or amides. The formation of co-crystals can significantly alter the physicochemical properties of an API, including its solubility, stability, and bioavailability, without changing its intrinsic pharmacological activity. mdpi.com For instance, related 2-aminopyridine (B139424) compounds have been successfully used to form co-crystals with other molecules, demonstrating the utility of this chemical scaffold in crystal engineering. google.com

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. Based on crystallographic studies of similar aminopyrimidines and aminopyridines, the most prominent interaction would be N-H···N hydrogen bonds. mdpi.comresearchgate.net In this motif, the amino group of one molecule acts as a hydrogen-bond donor to one of the ring nitrogen atoms of a neighboring molecule.

This type of interaction frequently leads to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or one-dimensional chains and ribbons. researchgate.net In addition to these strong hydrogen bonds, the crystal lattice would be further stabilized by weaker interactions, including:

C-H···N interactions: Involving the methyl group or aromatic C-H bonds.

π-π stacking: The aromatic pyrimidine rings of adjacent molecules may stack on top of each other, with typical centroid-to-centroid distances of around 3.5–3.8 Å. researchgate.net

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction Type Donor Acceptor Typical Distance/Geometry
Hydrogen Bond N-H (amino group) N (pyrimidine ring) D···A distance ~2.9-3.2 Å
Hydrogen Bond C-H (methyl/ring) N (pyrimidine ring) D···A distance ~3.2-3.6 Å

| π-π Stacking | Pyrimidine Ring Centroid | Pyrimidine Ring Centroid | Centroid-Centroid distance ~3.5-3.8 Å |

Nuclear Magnetic Resonance (NMR) for Solution-State Behavior and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. It can provide information on molecular conformation, tautomeric equilibria, and the kinetics of chemical transformations.

A typical kinetic experiment would involve:

Preparing a solution of this compound in a suitable deuterated solvent within an NMR tube.

Inducing a change (e.g., adjusting the pH or temperature).

Acquiring a series of ¹H or ¹³C NMR spectra over time.

By monitoring the decrease in the integral intensity of NMR signals corresponding to this compound and the concurrent appearance and increase of new signals from degradation products, the rate of decomposition can be quantified. This allows for the determination of reaction kinetics, such as the half-life of the compound under specific conditions, and provides insights into the structure of any resultant products.

The most significant conformational dynamic process for this compound in solution is the rotation around the C2-N(H₂) single bond. The character of this bond is influenced by resonance, giving it partial double-bond character, which can restrict rotation. azom.com

Studies on analogous 2-aminopyrimidines and 4-aminopyrimidines have shown that the rotational barrier is highly dependent on pH. acs.orguisek.edu.ec

At neutral or basic pH: The rotation around the C-NH₂ bond is typically fast on the NMR timescale. This rapid exchange results in a time-averaged magnetic environment for the two protons of the amino group, which therefore appear as a single, sharp resonance in the ¹H NMR spectrum.

At acidic pH: One of the ring nitrogen atoms becomes protonated. This protonation increases the double-bond character of the exocyclic C-N bond, significantly hindering its rotation. acs.org As the rotation slows, the two amino protons become chemically non-equivalent—one is syn to the adjacent ring nitrogen, and the other is anti. If the rate of rotation becomes slow enough on the NMR timescale (typically by lowering the temperature), the ¹H NMR spectrum will resolve two separate signals for these two protons.

The energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be determined using temperature-dependent NMR experiments. By identifying the coalescence temperature (Tc)—the temperature at which the two distinct signals merge into a single broad peak—the rate constant for rotation at that temperature can be calculated, which in turn allows for the calculation of the energy barrier. For N1'-protonated thiamin, which contains a 4-aminopyrimidine (B60600) moiety, this barrier was estimated to be approximately 14.6 kcal/mol. acs.org A similar barrier would be expected for protonated this compound.

Table 3: Expected ¹H NMR Behavior of the Amino Group in this compound

Condition Rotational Rate (C-N bond) Expected ¹H NMR Signal(s) for -NH₂
Neutral pH, Room Temp. Fast One sharp singlet
Acidic pH, Low Temp. (e.g., <0°C) Slow Two distinct singlets or doublets (depending on coupling)

| Acidic pH, Coalescence Temp. | Intermediate | One broad singlet |

Mass Spectrometry for Advanced Structural Elucidation (Beyond Basic Molecular Weight)

While standard mass spectrometry can confirm the molecular weight of this compound as approximately 109.13 g/mol , advanced techniques offer deeper insights into its atomic makeup and structural integrity. These methods are crucial for distinguishing it from isomers and for identifying potential impurities or degradation products.

High-Resolution Mass Spectrometry for Molecular Identity Verification

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a highly accurate mass measurement. This accuracy allows for the determination of the elemental formula with a high degree of confidence, a critical step in structural verification.

The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated based on its elemental composition, C₅H₈N₃⁺. This calculated value serves as a benchmark for experimental measurements.

Table 1: Theoretical Isotopic Distribution and Exact Mass for [C₅H₈N₃]⁺

Isotope Formula Mass (Da) Relative Abundance (%)
C₅H₈N₃ 110.0718 100.00
¹³CC₄H₈N₃ 111.0752 5.58
C₅H₇²HN₃ 111.0781 0.09

This table presents the theoretical monoisotopic mass and the expected relative abundances of the major isotopic peaks for the protonated form of this compound. The data is generated based on the natural abundance of isotopes.

In a typical HRMS experiment, a sample of this compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. The experimentally measured mass is then compared to the theoretical value. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Formula Theoretical m/z Experimental m/z Mass Error (ppm)

This table illustrates a hypothetical experimental result from an HRMS analysis of this compound. The small mass error between the theoretical and experimental values would confirm the elemental composition.

Applications and Translational Research Prospects

Building Block in Complex Heterocyclic Synthesis

5-Methylpyrimidin-2-amine serves as a versatile building block in the synthesis of more complex heterocyclic structures. Its inherent chemical functionalities, the reactive amino group and the pyrimidine (B1678525) core, allow for a variety of chemical transformations, making it a valuable starting material in organic synthesis.

The this compound scaffold is a key component in the construction of diverse heterocyclic systems with potential therapeutic applications. mdpi.commdpi.com Its derivatives are fundamental to the synthesis of novel compounds for drug discovery programs. enamine.net For instance, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives have been synthesized and evaluated as potential inhibitors of Bcr-Abl, a fusion protein associated with chronic myeloid leukemia. nih.gov The design of these inhibitors was based on the bioisosteric relationship between the 1,2,3-triazole ring and an amide group, with the synthesis utilizing a copper(I)-catalyzed azide-alkyne cycloaddition as a key step. nih.gov

Furthermore, the pyrimidine core is a vital scaffold in the creation of novel anti-cancer agents. nih.gov Researchers have synthesized 2,4,5-trisubstituted pyrimidine derivatives as highly selective CDK9 inhibitors. cardiff.ac.uk These compounds have shown promise, with some analogs demonstrating significant potency against various human cell lines. cardiff.ac.uk The synthesis of these complex molecules often involves multi-step processes, starting from commercially available materials and utilizing reactions like Suzuki and Buchwald-Hartwig couplings to build the final heterocyclic scaffold. nih.gov

The adaptability of the pyrimidine structure is also evident in the development of pyridodipyrimidines, which are fused tricyclic systems with multiple nitrogen atoms. nih.gov These complex heterocycles have been synthesized through various methods, including multicomponent one-pot reactions. nih.gov

The aminopyrimidine moiety, including derivatives of this compound, functions as a versatile ligand in coordination chemistry. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group can coordinate with metal ions, leading to the formation of diverse coordination complexes. sciencenet.cn

A series of new metal-organic frameworks have been synthesized using aminopyrimidyl ligands and dicarboxylates with Ag(I) ions. sciencenet.cn These studies have shown that the coordination geometry of the metal ion and the structure of the ligands play a crucial role in determining the final architecture of the complexes, which can range from two-dimensional sheets to three-dimensional frameworks. sciencenet.cn The amino group on the pyrimidine ring is also noted for its ability to form stable hydrogen-bonded arrays, further influencing the supramolecular structure of the resulting coordination compounds. sciencenet.cn

The coordination versatility of aminopyridine ligands, which are structurally related to aminopyrimidines, has also been demonstrated in the synthesis of cobalt(II) complexes. tandfonline.com In these structures, the ligand coordinates to the metal center through the pyridine (B92270) nitrogen atom. tandfonline.com

Precursor in Pharmaceutical Development and Drug Discovery

This compound and its derivatives are significant precursors in the field of pharmaceutical development and drug discovery. The pyrimidine ring is a common feature in many biologically active molecules, and the 2-amino-5-methyl substitution pattern provides a key structural motif for interaction with various biological targets. researchgate.netresearchgate.net

A significant area of research involving this compound derivatives is the development of treatments for myeloproliferative neoplasms (MPNs). nih.gov MPNs are a group of blood cancers characterized by the overproduction of myeloid cells. A common mutation in MPN patients is the JAK2V617F mutation, which leads to the constitutive activation of the Janus kinase 2 (JAK2) enzyme. nih.gov

Researchers have designed and synthesized a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as potent and selective JAK2 inhibitors. nih.gov One of the optimized compounds, designated as A8, demonstrated an IC50 value of 5 nM for JAK2 and showed significant selectivity over other JAK family members (JAK1, JAK3, and TYK2). nih.gov This selectivity is crucial for minimizing off-target effects and potential side effects. The synthesis of these inhibitors involved a multi-step process starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 2,4-dichloro-5-methylpyrimidine, utilizing Suzuki and Buchwald-Hartwig coupling reactions. nih.gov

Further studies on related N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives also showed promising results as selective JAK2 inhibitors. acs.org Certain compounds in this series exhibited significant cellular activity and selectivity for JAK2, along with favorable safety profiles in normal cell lines. acs.org

Table 1: Activity of a lead compound against JAK kinases

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A8 1935273206

This table is based on data from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors. nih.gov

The this compound scaffold is a cornerstone in the design of various anti-cancer agents. mdpi.com Its derivatives have been investigated for their potential to inhibit cancer cell proliferation through different mechanisms of action.

One approach involves the development of 2,4-diamino-5-methyleneaminopyrimidine derivatives. nih.gov In a particular study, compound 7i from this series showed significantly improved inhibition of HCT116, HT-29, MCF-7, and HeLa cancer cell proliferation compared to the standard chemotherapeutic agent 5-FU. nih.gov Mechanistic studies revealed that this compound could induce cell cycle arrest and apoptosis in HCT116 cells. nih.gov

Another strategy focuses on designing 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. rsc.org Compound 7b from this series exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org This compound was found to induce mitochondrial-related apoptosis and suppress key signaling pathways (RAS/Raf/MEK/ERK and PI3K/AKT/mTOR) involved in cancer cell survival and proliferation. rsc.org

Furthermore, 2,4,5-trisubstituted pyrimidine derivatives have been designed as highly selective CDK9 inhibitors. cardiff.ac.uk Cyclin-dependent kinase 9 (CDK9) is a crucial enzyme for transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, which are often overexpressed in cancer cells. cardiff.ac.uk

Derivatives of aminopyrimidine, including those with a 5-methyl group, have found applications in agriculture as fungicides. google.com The pyrimidine core is present in several commercial fungicides, highlighting the importance of this chemical class in crop protection. mdpi.com

Research has focused on the synthesis of novel pyrimidine derivatives with antifungal properties. mdpi.com For example, a series of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety were designed and synthesized. acs.org Several of these compounds exhibited excellent fungicidal activity against Pseudoperonospora cubensis, a plant pathogen that causes downy mildew. acs.org

The development of new fungicides is crucial due to the increasing incidence of pesticide resistance. acs.org By modifying the substituents on the pyrimidine ring, researchers aim to create new compounds with improved efficacy and novel modes of action. researchgate.net The fungicidal activity of these compounds is typically evaluated in vitro against a panel of common plant pathogenic fungi. mdpi.com

Future Directions in Therapeutic Modality Development

The foundational structure of this compound serves as a promising platform for the development of next-generation therapeutic agents. Future research is poised to explore sophisticated pharmacological concepts and advanced chemical designs to create highly selective and effective treatments. Key directions include the exploration of biased agonism to fine-tune drug activity, the development of novel strategies to circumvent drug resistance, and the engineering of advanced medicinal chemistry scaffolds to engage a wider range of biological targets.

Exploration of Biased Agonism and Selective Modulation

The phenomenon of biased agonism, or functional selectivity, offers a paradigm-shifting approach in drug discovery. It posits that a ligand binding to a G protein-coupled receptor (GPCR) can stabilize distinct receptor conformations, preferentially activating one intracellular signaling pathway over another (e.g., G protein-dependent signaling versus β-arrestin recruitment). nih.govnih.gov This pathway selectivity presents an opportunity to design drugs that maximize therapeutic effects while minimizing on-target side effects. nih.gov

While direct studies on this compound as a biased agonist are yet to be published, research into related pyrimidine derivatives demonstrates the scaffold's potential for achieving high receptor selectivity. For instance, studies on optically active pyrimidine derivatives as modulators for the 5-HT₂C serotonin (B10506) receptor have shown that subtle structural changes, such as modifying the length of an alkyl chain or altering the stereochemistry at a chiral center, can significantly influence binding affinity and selectivity over other receptor subtypes like 5-HT₂B. mdpi.com This principle of achieving selective modulation through precise structural modifications is central to the development of biased agonists.

Future development of this compound derivatives could leverage these concepts. The structural determinants governing biased agonism often involve specific ligand interactions within the receptor's binding pocket that influence the conformation of transmembrane helices and intracellular loops. nih.govmdpi.com By systematically modifying the substituents on the pyrimidine ring and the amine group of this compound, medicinal chemists can aim to create derivatives that engage with specific residues responsible for pathway-selective signaling. nih.govresearchgate.net This would involve exploring how different functional groups can form interactions that either promote G protein coupling or favor β-arrestin pathways, guided by structural biology and computational modeling. mdpi.comresearchgate.net Such exploration could lead to the development of highly tailored therapeutics with significantly improved safety and efficacy profiles.

Overcoming Drug Resistance Mechanisms

The emergence of drug resistance is a critical challenge in the treatment of cancer and infectious diseases. The versatility of the pyrimidine scaffold provides multiple avenues to design molecules that can circumvent or overcome these resistance mechanisms.

One promising strategy is the creation of hybrid molecules that incorporate different pharmacophores into a single chemical entity. nih.govmdpi.com This approach can allow the drug to act on multiple biological targets simultaneously, making it more difficult for resistance to develop. nih.gov For example, pyrimidine-sulfonamide hybrids have been explored as a way to combine the distinct modes of action of each component to generate novel anticancer candidates. nih.gov Similarly, researchers have designed hybrid furo[2,3-d]pyrimidines that function as dual antitubulin and antiangiogenic agents, aiming to overcome resistance to therapies that target only a single pathway. mdpi.com

Another approach involves targeting the metabolic dependencies of resistant cells. In certain cancers, targeting the pyrimidine biosynthesis pathway through inhibition of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) has been shown to be a viable strategy for overcoming resistance to conventional chemotherapy. frontiersin.org

Furthermore, in the context of infectious diseases, derivatives of the 2-amino pyrimidine (2-AP) scaffold have been developed as adjuvants that inhibit the formation of bacterial biofilms. nih.gov Biofilms are a major cause of antibiotic resistance, and molecules that disrupt them can restore the efficacy of conventional antibiotics. nih.gov A scaffold hopping strategy has been used to generate aryl 2-AP analogs that not only inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) but also suppress colistin (B93849) resistance in Klebsiella pneumoniae. nih.gov

Future work on this compound could apply these principles to design derivatives capable of overcoming resistance. This could involve creating hybrid compounds, developing inhibitors of key metabolic pathways in resistant cells, or engineering molecules that act as adjuvants to resensitize pathogens or cancer cells to existing therapies.

Development of Advanced Medicinal Chemistry Scaffolds

The 2-aminopyrimidine (B69317) moiety is widely recognized as a privileged and drug-like scaffold in medicinal chemistry due to its structural versatility and ability to form key interactions with biological targets. mdpi.commdpi.com This core structure serves as an excellent starting point for the development of more complex and advanced scaffolds designed to inhibit a wide array of protein targets, particularly kinases.

A clear example of this is the use of an N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine scaffold for synthesizing inhibitors of Bcr-Abl, the fusion protein responsible for chronic myeloid leukemia. nih.gov In this design, the triazole ring acts as a bioisostere for an amide group, and one resulting compound showed activity comparable to the established drug Imatinib. nih.gov The N-phenylpyrimidin-2-amine framework has also been successfully employed to develop potent inhibitors of other kinases, such as c-Met, which is implicated in oncogenesis and metastasis. bohrium.com Similarly, derivatives of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.gov The pyrimidine core is also central to inhibitors of cell cycle regulators like Aurora kinases and Polo-like kinase (PLK). nih.govnih.gov

A significant future direction is the evolution from simple pyrimidine structures to more complex, fused heterocyclic systems. By fusing an imidazole (B134444) or pyridine ring to the pyrimidine core, researchers have created scaffolds like imidazopyrimidines and pyrido[2,3-d]pyrimidines. rsc.orgnih.govrsc.org These fused systems offer a rigidified structure with novel three-dimensional arrangements of functional groups, allowing them to target a different spectrum of enzymes and receptors. rsc.org Imidazopyrimidine, a bioisostere of natural purines, has demonstrated vast pharmacological utility, including anticancer and anti-inflammatory activities. nih.govmdpi.com Likewise, the pyrido[2,3-d]pyrimidine (B1209978) scaffold is an emerging frontier in the design of selective anticancer agents that can overcome chemoresistance. rsc.orgrsc.org

The development of this compound will likely follow this trajectory, using the core structure as a foundational block for building more elaborate, fused, and diversely substituted scaffolds to create next-generation inhibitors for a range of challenging disease targets.

Q & A

Q. What are the optimized synthetic routes for 5-Methylpyrimidin-2-amine and its derivatives?

  • Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions. For example, coupling 5-substituted pyrimidin-2-amine precursors with aldehydes or halogenated intermediates under controlled conditions. A Pd(PPh₃)₄ catalyst in DME:H₂O (10:1) at 150°C for 1 hour has been used for cross-coupling reactions . Yields can exceed 80% when using dichloropyrimidine intermediates (e.g., 4,6-dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine) under reflux with Na₂CO₃ as a base .
  • Key Parameters :
Reaction ComponentExample ConditionsYield
CatalystPd(PPh₃)₄ (10 mol%)81%
SolventDME:H₂O (10:1)-
Temperature150°C-

Q. How can structural characterization of this compound derivatives be performed?

  • Methodological Answer : Use a combination of spectral techniques:
  • ¹H/¹³C NMR : Peaks for NH₂ groups appear as broad singlets (~δ 7.50 ppm in DMSO-d₆), while methyl groups resonate at δ ~2.49 ppm .
  • Elemental Analysis : Validate empirical formulas (e.g., C₇H₅Cl₂N₃) with deviations <0.3% .
  • Mass Spectrometry : Confirm molecular ions (e.g., m/z 201/203 for dichloropyrimidine derivatives) .

Q. What QSAR parameters are critical for predicting the bioactivity of this compound analogs?

  • Methodological Answer : Log P (lipophilicity) and SMR (steric effects) are key parameters. In QSAR models for pyrimidin-2-amine derivatives, Log P correlates with membrane permeability, while SMR reflects steric hindrance at the 5-position. MOE 2006.08 software can generate predictive equations with r² >0.8 .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous structural confirmation. For example, resolving ambiguities in substituent positioning (e.g., methyl vs. chloro groups) by analyzing bond lengths and angles . SHELXTL software is recommended for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What strategies mitigate discrepancies between computational and experimental thermochemical data for this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact-exchange terms improve agreement with experimental atomization energies (average deviation <3 kcal/mol). Basis sets like 6-311+G(d,p) should be used for geometry optimization, followed by frequency calculations to account for zero-point energy corrections .

Q. How can researchers design this compound analogs with enhanced antimicrobial activity?

  • Methodological Answer :
  • Step 1 : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position to enhance electrophilicity.
  • Step 2 : Optimize steric bulk (e.g., allyl or propargyl groups) to improve target binding .
  • Step 3 : Validate using MIC assays against Gram-positive/negative bacteria, comparing with QSAR predictions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Collect halogenated byproducts separately and treat via incineration .

Applications in Drug Discovery

Q. How can this compound serve as a building block for kinase inhibitors?

  • Methodological Answer : Functionalize the 4- and 6-positions with pharmacophores targeting ATP-binding pockets (e.g., chloro or methoxy groups). For example, 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine has shown promise in inhibiting EGFR and VEGFR kinases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.